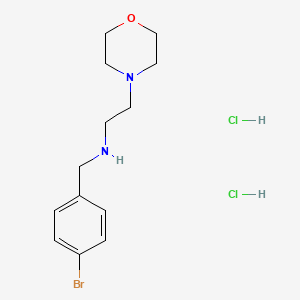![molecular formula C14H18N4O2S B5300531 2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300531.png)
2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as ETTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETTA is a member of the triazole family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer progression and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may explain this compound's anti-cancer activity. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its potential therapeutic applications. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which may be due to its inhibition of HDACs. Additionally, this compound has been shown to inhibit the proliferation and migration of cancer cells, suggesting that it may have anti-metastatic effects. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects, which may be due to its modulation of neurotransmitter activity.
実験室実験の利点と制限
2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide has a number of advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. Additionally, it has been shown to have potent biological activity at relatively low concentrations, which makes it a useful tool for studying the mechanisms of cancer and neurodegenerative diseases. However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of experiments. Additionally, this compound has not yet been extensively studied in human clinical trials, which limits its potential for therapeutic applications.
将来の方向性
There are a number of potential future directions for research on 2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of research is to further elucidate its mechanism of action, which may help to identify new targets for cancer and neurodegenerative disease therapies. Additionally, further research is needed to determine the optimal dosing and delivery methods for this compound in order to maximize its therapeutic potential. Finally, there is a need for more extensive human clinical trials to determine the safety and efficacy of this compound as a therapeutic agent.
合成法
2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized using a multi-step process involving the reaction of 2-ethoxyphenyl isocyanate with ethylthioacetic acid, followed by the addition of hydrazine hydrate and triethylorthoformate. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapy. Additionally, this compound has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a useful tool for further research in this area.
特性
IUPAC Name |
2-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-3-18-13(16-17-14(18)21-9-12(15)19)10-7-5-6-8-11(10)20-4-2/h5-8H,3-4,9H2,1-2H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKHLMVXDHRVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-one](/img/structure/B5300456.png)


![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)
![N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5300496.png)
![(3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5300502.png)

![4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5300526.png)
![(4aS*,8aS*)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5300535.png)
![1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline](/img/structure/B5300542.png)
![3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5300547.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5300553.png)
![2-(2-furyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300558.png)